3,4-Dichloro vs. 4-Chloro Regioisomer: 2-Fold Potency Gain in Enzyme Inhibition
In a head-to-head comparison of benzimidazole derivatives as 17,20-lyase inhibitors, the compound bearing a 3,4-dichlorobenzyl substituent (ML156, 8i) demonstrated an IC50 of 0.6 ± 0.1 µM, representing a 2-fold improvement in potency over the corresponding 4-chlorobenzyl analog (8a, IC50 = 1.2 µM) [1]. This direct comparison isolates the contribution of the second chlorine atom at the meta position to target engagement.
| Evidence Dimension | 17,20-Lyase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.6 ± 0.1 µM (ML156, 8i; 3,4-dichlorobenzyl analog) |
| Comparator Or Baseline | IC50 = 1.2 µM (8a; 4-chlorobenzyl analog) |
| Quantified Difference | 2-fold lower IC50 (higher potency) |
| Conditions | In vitro enzyme inhibition assay; recombinant human 17,20-lyase |
Why This Matters
This 2-fold potency difference demonstrates that the 3,4-dichloro substitution pattern is not redundant and should be specified for target-based screening campaigns where this chemotype's activity is relevant.
- [1] Patel, B. A., et al. (2012). Structure-activity relationship study of benzimidazole-based inhibitors of 17,20-lyase. Table 1. PMC3351140. View Source
